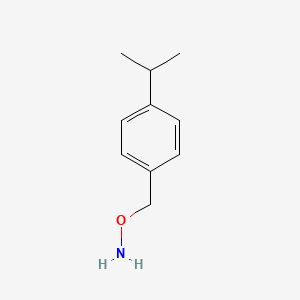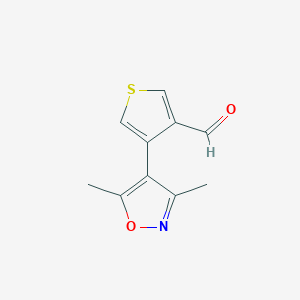
4-Amino-6-(3-methylthiophen-2-YL)-1,3,5-triazine-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-(3-methylthiophen-2-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains a triazine ring substituted with an amino group, a thiol group, and a methylthiophene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(3-methylthiophen-2-yl)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylthiophene-2-carboxylic acid with thiourea and ammonium thiocyanate in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to promote cyclization, resulting in the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-Amino-6-(3-methylthiophen-2-yl)-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated compounds and strong bases such as sodium hydroxide are often used in substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazines depending on the reagents used.
科学的研究の応用
4-Amino-6-(3-methylthiophen-2-yl)-1,3,5-triazine-2-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 4-Amino-6-(3-methylthiophen-2-yl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the triazine ring can interact with nucleic acids, affecting their stability and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
4-Amino-6-(2-thienyl)-1,3,5-triazine-2-thiol: Similar structure but with a different thiophene substitution.
4-Amino-6-(3-methylphenyl)-1,3,5-triazine-2-thiol: Similar structure but with a phenyl group instead of a thiophene moiety.
4-Amino-6-(3-methylfuran-2-yl)-1,3,5-triazine-2-thiol: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
4-Amino-6-(3-methylthiophen-2-yl)-1,3,5-triazine-2-thiol is unique due to the presence of the methylthiophene moiety, which can impart specific electronic and steric properties to the compound. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C8H8N4S2 |
|---|---|
分子量 |
224.3 g/mol |
IUPAC名 |
2-amino-6-(3-methylthiophen-2-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C8H8N4S2/c1-4-2-3-14-5(4)6-10-7(9)12-8(13)11-6/h2-3H,1H3,(H3,9,10,11,12,13) |
InChIキー |
KAEFJJCGEQPMRK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=C1)C2=NC(=S)N=C(N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-bromo-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13154755.png)



![N-[(3-Hydroxy-3-pyrrolidinyl)methyl]acetamide](/img/structure/B13154774.png)
![[Oxybis(methylene)]bis(triphenylphosphanium) dichloride](/img/structure/B13154777.png)




![6-Oxa-2-azabicyclo[3.2.1]octane](/img/structure/B13154818.png)

